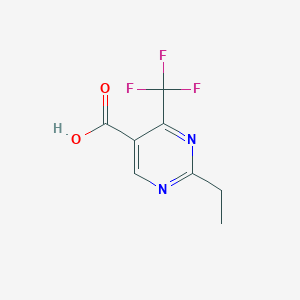![molecular formula C22H16ClNO6 B12449260 4-(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12449260.png)
4-(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID is a complex organic compound characterized by the presence of multiple functional groups, including a chlorophenyl group, an acetamido group, and a dicarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenylacetic acid derivative, followed by amide formation with an appropriate amine. The resulting intermediate is then subjected to etherification with a phenol derivative, and finally, the dicarboxylic acid moiety is introduced through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The scalability of the process is also considered to ensure cost-effectiveness and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Halogen substitution reactions can occur at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-{4-[2-(4-BROMOPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID: Similar structure but with a bromine atom instead of chlorine.
4-{4-[2-(4-FLUOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID: Contains a fluorine atom instead of chlorine.
4-{4-[2-(4-METHYLPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID: Features a methyl group instead of chlorine.
Uniqueness
The uniqueness of 4-{4-[2-(4-CHLOROPHENYL)ACETAMIDO]PHENOXY}BENZENE-1,2-DICARBOXYLIC ACID lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its reactivity and potential biological activity compared to similar compounds with different substituents.
Properties
Molecular Formula |
C22H16ClNO6 |
|---|---|
Molecular Weight |
425.8 g/mol |
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)acetyl]amino]phenoxy]phthalic acid |
InChI |
InChI=1S/C22H16ClNO6/c23-14-3-1-13(2-4-14)11-20(25)24-15-5-7-16(8-6-15)30-17-9-10-18(21(26)27)19(12-17)22(28)29/h1-10,12H,11H2,(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
SIYIQHCZZZRQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC=C(C=C2)OC3=CC(=C(C=C3)C(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-imino-N-(4-methoxyphenyl)-6-{[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]sulfanyl}-4,5-dihydro-1,3,5-triazin-2-amine](/img/structure/B12449186.png)
![1-[4-(3-Ethylphenoxy)phenyl]ethan-1-one](/img/structure/B12449192.png)
![3-Amino-3-[5-(3-chloro-4-methoxyphenyl)furan-2-yl]propanamide](/img/structure/B12449194.png)
![N-[4-(benzyloxy)phenyl]-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide](/img/structure/B12449197.png)
![1-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea](/img/structure/B12449202.png)
![N-(4-{[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}phenyl)benzamide](/img/structure/B12449206.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B12449210.png)

![2-Amino-7-Trifluoromethyl-5-(3,4,5-trimethoxyphenyl)thiazolo-[4,5-b]-pyridine](/img/structure/B12449219.png)
![(1R,3S,5S)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B12449220.png)
![N-Methyl-N-[4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12449221.png)
![2,2,2-Trifluoro-1-[2-(methylamino)cyclopenten-1-yl]ethanone](/img/structure/B12449229.png)


